REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
CN(CC=C)CC=C
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ammonium persulfate
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
APS
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
APS
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
APS
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
APS
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring shaft
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked resin kettle was fitted with a glass
|
Type
|
CUSTOM
|
Details
|
connected to an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature
|
Type
|
CUSTOM
|
Details
|
throughout the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture below 25° C
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
) was added
|
Type
|
CUSTOM
|
Details
|
a sparge of high purity nitrogen gas
|
Type
|
CUSTOM
|
Details
|
was sparged with high purity N2 for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Meanwhile, an aqueous initiator solution was prepared
|
Type
|
CUSTOM
|
Details
|
by sparging of the APS solution with high purity N2 for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the N2
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
the reaction at 80° C. the APS initiator solution
|
Type
|
ADDITION
|
Details
|
was added to the reaction flask
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
ADDITION
|
Details
|
At this point the addition of initiator solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at 80° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at 500 rpm
|
Type
|
ADDITION
|
Details
|
When this addition
|
Type
|
ADDITION
|
Details
|
the addition of initiator solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at 80° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at 500 rpm
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |